molecular formula C9H12Cl2N2 B1455840 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine CAS No. 1340068-90-7

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine

Cat. No.: B1455840
CAS No.: 1340068-90-7
M. Wt: 219.11 g/mol
InChI Key: HPHVLUOXUHLPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is a chemical compound with the molecular formula C9H12Cl2N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 5, and an isobutyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine typically involves the chlorination of a suitable pyrimidine precursor. One common method includes the reaction of 5-methyl-2-(2-methylpropyl)pyrimidine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and other substituents on the pyrimidine ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the target molecules involved .

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methylpyrimidine
  • 5-Amino-4,6-dichloro-2-methylpyrimidine
  • 2,6-Dichloro-5-iodopyrimidine-4-methyl ester

Comparison: 4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine is unique due to the presence of the isobutyl group at position 2, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and specificities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2/c1-5(2)4-7-12-8(10)6(3)9(11)13-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHVLUOXUHLPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340068-90-7
Record name 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Reactant of Route 3
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Reactant of Route 6
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.